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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

quinoline derivatives, with a specific focus on the context for 2,3-dimethylquinoline 1-oxide.

Due to a lack of available experimental data for 2,3-dimethylquinoline 1-oxide, this document

summarizes the thermodynamic data for structurally related compounds to serve as a valuable

reference for researchers, scientists, and drug development professionals. Detailed

experimental protocols for key thermodynamic measurements, including combustion

calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method, are provided.

Furthermore, this guide presents visualizations of a generalized experimental workflow for

thermodynamic property determination and the fundamental relationships between key

thermodynamic parameters.

Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials

science, exhibiting a wide range of biological activities and physicochemical properties.[1] The

thermodynamic properties of these compounds, such as enthalpy, entropy, and Gibbs free

energy of formation, are crucial for understanding their stability, reactivity, and behavior in

various processes, including drug-receptor interactions and formulation development.
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This guide addresses the thermodynamic properties of 2,3-dimethylquinoline 1-oxide. However,

a thorough literature search revealed no publicly available experimental data for this specific

compound. Therefore, this document provides a detailed examination of the thermodynamic

properties of closely related quinoline derivatives. This comparative approach offers valuable

insights and estimations for the properties of 2,3-dimethylquinoline 1-oxide.

Thermodynamic Data of Quinoline Derivatives
To provide a framework for estimating the thermodynamic properties of 2,3-dimethylquinoline 1-

oxide, the following table summarizes the experimental data for quinoline and several of its

methyl and dimethyl derivatives. These values are reported at standard conditions (298.15 K

and 1 bar).

Compound Formula State
ΔfH°(g)
(kJ·mol⁻¹)

ΔfH°(l/s)
(kJ·mol⁻¹)

S°(g)
(J·mol⁻¹·K⁻¹
)

Quinoline C₉H₇N liquid 141 84.9 358.9

2-

Methylquinoli

ne

C₁₀H₉N liquid ~121 65.25 ± 0.13 Not Reported

8-

Methylquinoli

ne

C₁₀H₉N liquid Not Reported Not Reported Not Reported

2,6-

Dimethylquin

oline

C₁₁H₁₁N solid Not Reported ~35 Not Reported

2,7-

Dimethylquin

oline

C₁₁H₁₁N solid ~35 Not Reported Not Reported

Note: The data presented is a compilation from multiple sources and may have varying levels

of uncertainty. The values for methyl and dimethyl derivatives are based on a limited number of

studies and should be considered approximate.[2][3][4]
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Experimental Protocols for Thermodynamic
Property Determination
The determination of thermodynamic properties for organic compounds such as quinoline

derivatives involves several key experimental techniques. The following sections detail the

methodologies for combustion calorimetry, adiabatic heat-capacity calorimetry, and the

transpiration method.

Combustion Calorimetry (for Enthalpy of Formation)
Static bomb calorimetry is a standard method for determining the enthalpy of combustion of

solid and liquid organic compounds. From this, the standard enthalpy of formation can be

derived.

Methodology:

Sample Preparation: A precisely weighed pellet (typically 0.8-1.2 g) of the sample is placed

in a crucible within a high-pressure vessel, known as a "bomb."

Fuse Wire: A fuse wire of known length and heat of combustion is attached to the electrodes,

making contact with the sample to ensure ignition.

Bomb Sealing and Pressurization: A small, known amount of water (typically 1 mL) is added

to the bomb to ensure that the water formed during combustion is in the liquid state. The

bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a

known mass of water. The entire assembly is housed within an outer jacket to minimize heat

exchange with the surroundings.

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium.

The sample is then ignited by passing an electric current through the fuse wire.

Temperature Monitoring: The temperature of the water in the calorimeter is monitored with

high precision (e.g., to 0.001 °C) before, during, and after combustion to determine the

temperature change.
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Data Analysis: The heat capacity of the calorimeter system is determined by combusting a

standard substance with a known heat of combustion, such as benzoic acid. The gross heat

of combustion of the sample is calculated from the observed temperature rise and the heat

capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse

wire and the formation of nitric acid from any nitrogen present in the sample.

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along

with the standard enthalpies of formation of CO₂(g) and H₂O(l), to calculate the standard

enthalpy of formation of the compound using Hess's law.

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity,
Entropy, and Enthalpy)
Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance as a

function of temperature. These data can then be used to calculate other thermodynamic

functions like entropy and enthalpy.

Methodology:

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel.

Calorimeter Setup: The vessel is placed in a cryostat and surrounded by an adiabatic shield.

The temperature of the shield is controlled to match the temperature of the calorimeter

vessel, minimizing heat exchange.

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to

the sample through a heater, and the resulting increase in temperature is measured

precisely.

Data Acquisition: The heat capacity is measured at regular temperature intervals over the

desired temperature range (e.g., from near absolute zero to well above room temperature).

Data Analysis: The heat capacity (Cp) is calculated at each temperature from the energy

input and the temperature change.

Calculation of Thermodynamic Functions: The experimental heat capacity data is used to

calculate the standard entropy (S°) and enthalpy (H°) by numerical integration from 0 K:
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S°(T) = ∫₀ᵀ (Cp/T) dT

H°(T) - H°(0) = ∫₀ᵀ Cp dT

Transpiration Method (for Enthalpy of
Vaporization/Sublimation)
The transpiration method is a dynamic technique used to measure the vapor pressure of low-

volatility solids and liquids. The temperature dependence of the vapor pressure is then used to

determine the enthalpy of vaporization or sublimation via the Clausius-Clapeyron equation.

Methodology:

Sample Preparation: The sample is placed in a saturator cell within a temperature-controlled

furnace.

Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the

saturator at a known and constant flow rate.

Saturation and Condensation: The carrier gas becomes saturated with the vapor of the

substance. The saturated gas mixture is then passed through a condenser (a cold trap)

where the vapor is condensed and collected.

Quantification: The amount of condensed substance is determined, typically by gravimetric

analysis or gas chromatography.

Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated

from the amount of condensed substance, the volume of the carrier gas, and the ideal gas

law.

Temperature Dependence: The experiment is repeated at several different temperatures.

Enthalpy of Vaporization/Sublimation Calculation: The natural logarithm of the vapor

pressure is plotted against the inverse of the absolute temperature (ln(p) vs. 1/T). According

to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R or

-ΔH_sub/R, where R is the ideal gas constant. This allows for the determination of the

enthalpy of vaporization (ΔH_vap) or sublimation (ΔH_sub).[5]
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Visualizations
Experimental Workflow for Thermodynamic Property
Determination
The following diagram illustrates a generalized workflow for the experimental determination of

the key thermodynamic properties of a solid organic compound.
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Caption: Generalized workflow for determining thermodynamic properties.

Relationship Between Key Thermodynamic Properties
The following diagram illustrates the fundamental relationship between Gibbs free energy (ΔG),

enthalpy (ΔH), and entropy (ΔS), which governs the spontaneity of a process.
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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion
While direct experimental thermodynamic data for 2,3-dimethylquinoline 1-oxide are not

currently available, this guide provides a robust framework for understanding and estimating

these crucial properties. By presenting data for structurally similar quinoline derivatives and

detailing the established experimental methodologies, researchers and professionals in drug

development can make informed decisions regarding the stability, reactivity, and potential

behavior of this compound. The provided workflows and diagrams serve as a valuable resource
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for planning and interpreting experimental studies in the field of chemical thermodynamics.

Further research involving direct calorimetric and vapor pressure measurements on 2,3-

dimethylquinoline 1-oxide is highly encouraged to expand the thermodynamic database for this

important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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